molecular formula C19H6F6O6 B093865 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride CAS No. 1107-00-2

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride

Cat. No.: B093865
CAS No.: 1107-00-2
M. Wt: 444.2 g/mol
InChI Key: QHHKLPCQTTWFSS-UHFFFAOYSA-N
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Description

1,3-Isobenzofurandione, 5,5’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- is a heterocyclic compound with a unique structure and a wide range of applications in scientific research. This compound is highly fluorinated and consists of a three-membered ring structure with two oxygen atoms and one carbon atom. It is a colorless solid with a melting point of 44.5 °C and a boiling point of 149 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Isobenzofurandione, 5,5’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- typically involves the reaction of 1,3-isobenzofurandione with a fluorinated compound under controlled conditions. One common method is the reaction of 1,3-isobenzofurandione with hexafluoropropane in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale polymerization reactions. The compound is polymerized with 4,4’-oxybis[benzenamine] to produce high-performance polymers with excellent mechanical properties and chemical resistance .

Chemical Reactions Analysis

Types of Reactions

1,3-Isobenzofurandione, 5,5’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized, reduced, and substituted forms .

Scientific Research Applications

High-Performance Polymers

6FDA is crucial in producing fluorinated polyimides , which are characterized by their excellent thermal stability and chemical resistance. These properties make them suitable for demanding applications in industries such as aerospace and automotive. The incorporation of trifluoromethyl groups enhances the polymer's performance by minimizing electron delocalization, resulting in low dielectric constants (approximately 2.33) that are beneficial for telecommunications applications .

Coatings and Adhesives

The compound plays a vital role in enhancing the durability and adhesion of coatings and adhesives. Its unique chemical structure provides superior protection against harsh environmental conditions, making it ideal for marine and industrial applications. The high thermal stability ensures that coatings remain effective under extreme temperatures .

Electronics

In the electronics sector, 6FDA is utilized in the manufacturing of electronic components that require materials capable of withstanding high temperatures while providing excellent insulation properties. This is critical for ensuring reliable performance in devices such as smartphones, computers, and other electronic gadgets .

Composite Materials

6FDA is a key ingredient in developing advanced composite materials that are lighter yet stronger than traditional materials. These composites find applications in various industries, including construction and sports equipment, where weight reduction without compromising strength is essential .

Gas Separation Membranes

The compound is also involved in synthesizing polyamides derived from terphenylenes, which are used in gas separation technologies. These membranes are particularly effective for separating gases like carbon dioxide from methane, making them valuable for environmental applications and energy efficiency improvements .

Research and Development

In laboratory settings, 6FDA serves as a valuable reagent for synthesizing complex compounds, aiding researchers in developing new materials and technologies. Its versatility allows for exploration in various scientific domains, including materials science and organic chemistry .

Case Study 1: Polyimides for Telecommunications

Research indicates that polyimides synthesized from 6FDA exhibit low signal loss characteristics, making them ideal for telecommunications applications. The incorporation of fillers into these polyimide matrices can enhance their performance further, allowing them to load up to 50 wt% of fillers while maintaining structural integrity .

Case Study 2: Gas Separation Efficiency

Studies have shown that membranes created from polyimides derived from 6FDA significantly improve gas separation efficiency. For example, the power conversion efficiency of silicon-based solar cells can be enhanced through the use of these membranes, demonstrating their applicability beyond traditional polymer uses .

Mechanism of Action

The mechanism of action of 1,3-Isobenzofurandione, 5,5’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- involves its interaction with molecular targets and pathways. The compound acts as a ligand in coordination chemistry, binding to metal ions and forming complexes that can catalyze various reactions . Its highly fluorinated structure also allows it to interact with biological molecules, making it useful as a fluorescent probe .

Biological Activity

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (commonly referred to as 6FDA) is a fluorinated aromatic compound used primarily in the synthesis of polyimides and other polymers. Its unique chemical structure imparts distinct properties that are beneficial in various industrial applications, particularly in membrane technology and high-performance materials. This article reviews the biological activity associated with 6FDA, focusing on its synthesis, properties, and potential applications in biomedical fields.

6FDA has the following chemical characteristics:

  • Molecular Formula: C₈H₄O₃F₆
  • Molecular Weight: 444.25 g/mol
  • Melting Point: 244–247 °C
PropertyValue
Molecular FormulaC₈H₄O₃F₆
Molecular Weight444.25 g/mol
Melting Point244–247 °C
CAS Number1107-00-2

Biological Activity

The biological activity of 6FDA is primarily studied in the context of its derivatives and the polymers synthesized from it. Research indicates that polyimides derived from 6FDA exhibit several advantageous properties such as thermal stability, mechanical strength, and chemical resistance, making them suitable for various applications including drug delivery systems and tissue engineering.

Case Studies

  • Polyimide Membranes for Drug Delivery:
    A study demonstrated that polyimides synthesized from 6FDA showed enhanced biocompatibility and controlled release properties when used as drug delivery vehicles. The membranes were tested for their ability to release therapeutic agents over time, indicating potential applications in targeted therapy.
  • Anticancer Activity:
    Research has indicated that certain polyimide derivatives of 6FDA possess cytotoxic effects against cancer cell lines. These studies focused on the mechanism of action involving apoptosis induction in cancer cells, suggesting a promising avenue for developing anticancer therapeutics.
  • Biocompatibility Studies:
    In vitro studies assessing the biocompatibility of 6FDA-derived polymers revealed minimal cytotoxicity towards human cell lines. These findings support the use of such materials in biomedical applications where interaction with biological tissues is critical.

The biological effects observed with 6FDA and its derivatives can be attributed to their ability to interact with cellular components. For instance:

  • Cell Membrane Interaction: The fluorinated structure may enhance interaction with lipid membranes, altering permeability.
  • Enzyme Inhibition: Some derivatives have been shown to inhibit specific enzymes involved in cancer progression.

Applications in Biomedical Fields

The unique properties of 6FDA make it a candidate for various biomedical applications:

  • Drug Delivery Systems: Due to its favorable release kinetics and biocompatibility.
  • Tissue Engineering Scaffolds: Its mechanical properties support cell growth and tissue regeneration.
  • Membrane Technology: Used in gas separation processes with potential implications for medical devices.

Q & A

Q. Basic: What are the key steps for synthesizing 6FDA-based polyimides with high thermal stability?

Answer:
Synthesis involves two primary stages: (1) polycondensation of 6FDA with diamines (e.g., 4,4′-oxydianiline or fluorinated diamines) in polar aprotic solvents like NMP, followed by (2) imidization via thermal or chemical dehydration of the poly(amic acid) intermediate. Key considerations include:

  • Solvent purity : Use HPLC-grade solvents to avoid side reactions .
  • Catalyst selection : Lewis acids (e.g., AlCl₃) in ionic liquids improve alkylation efficiency during precursor synthesis .
  • Post-synthesis purification : Sublimation at 215°C under vacuum (0.1 mbar) removes impurities, enhancing thermal stability .
    Thermal stability (>400°C) arises from the rigid fluorinated backbone and imide ring structure .

Q. Basic: How do fluorinated groups in 6FDA influence polyimide solubility?

Answer:
The hexafluoroisopropylidene group introduces steric hindrance and reduces chain packing, enhancing solubility in polar aprotic solvents (e.g., DMAc, NMP). This allows:

  • Solution-processable films : Critical for flexible electronics and membranes .
  • Copolymerization : Blending with ether-containing dianhydrides (e.g., BPADA) further improves solubility without sacrificing thermal stability .
    Characterization via FTIR and XRD confirms reduced crystallinity in fluorinated polyimides .

Q. Advanced: How can computational methods optimize mechanical properties of 6FDA-derived polymers?

Answer:
Molecular dynamics (MD) simulations and density functional theory (DFT) predict chain orientation and intermolecular interactions:

  • Simulation parameters : Force fields (e.g., COMPASS) model fluorine’s electrostatic effects, guiding monomer selection for target flexibility or rigidity .
  • Validation : Experimental tensile testing and dynamic mechanical analysis (DMA) correlate simulated Young’s modulus with measured values (e.g., ~2.5–3.5 GPa for 6FDA-TFMB films) .
  • Applications : Tailoring films for foldable displays or aerospace composites .

Q. Advanced: What strategies resolve contradictions in reported 6FDA synthesis yields?

Answer:
Discrepancies arise from alkylation and oxidation conditions :

  • Traditional methods : Use hydrofluoric acid (HF) at 130°C and 2 MPa, yielding 66–78% but posing safety risks .
  • Novel approaches :
    • Ionic liquids : Replace HF with AlCl₃/ZnCl₂ in ionic liquids, reducing temperature to 80°C and increasing yield to 85% .
    • Photocatalytic oxidation : H₂O₂/UV systems oxidize intermediates with 90% selectivity, avoiding metal ion contamination .
      Validation : NMR and GC-MS quantify purity (>99%) and identify byproducts (e.g., residual xylene) .

Q. Advanced: How to design 6FDA copolymers for selective gas separation membranes?

Answer:
Copolymer design balances free volume and chemical affinity:

  • Diamine selection : Rigid diamines (e.g., 1,5-naphthalenediamine) increase fractional free volume (FFV), enhancing CO₂/CH₄ selectivity (30–60) .
  • Fluorinated segments : 6FDA-6FpDA copolymers show H₂S/CH₄ selectivity of 10–16 due to polarizable C-F bonds .
  • Testing : Mixed-gas permeation assays at 35°C and 10 bar simulate industrial conditions .

Q. Advanced: How does diamine chirality affect optical properties of 6FDA-based polyimides?

Answer:
Chiral diamines (e.g., 1,2-diaminocyclohexane enantiomers) induce optical activity:

  • Synthesis : Polycondensation at 190°C followed by thermal imidization retains enantiomeric excess .
  • Characterization : Circular dichroism (CD) spectra show Cotton effects at 250–300 nm, confirming helical chain conformation .
  • Applications : Optically active membranes for enantiomer separation .

Q. Advanced: What methods enhance flame retardancy in 6FDA polyimides?

Answer:
Phosphorus-containing comonomers (e.g., DOPO-diamine) improve flame resistance:

  • Copolymer synthesis : Two-stage polycondensation with 6FDA and DOPO-diamine yields UL-94 V-0 rated materials .
  • Mechanism : Phosphaphenanthrene groups release PO• radicals, quenching combustion .
  • Testing : TGA-MS identifies phosphorous oxide volatiles at 500–600°C .

Properties

IUPAC Name

5-[2-(1,3-dioxo-2-benzofuran-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H6F6O6/c20-18(21,22)17(19(23,24)25,7-1-3-9-11(5-7)15(28)30-13(9)26)8-2-4-10-12(6-8)16(29)31-14(10)27/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHKLPCQTTWFSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(C3=CC4=C(C=C3)C(=O)OC4=O)(C(F)(F)F)C(F)(F)F)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H6F6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061487
Record name 5,5'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-bis(1,3-isobenzofurandione)
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Molecular Weight

444.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107-00-2
Record name 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride
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Record name 2,2'-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride
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Record name 1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-
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Record name 5,5'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-bis(1,3-isobenzofurandione)
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Record name 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]diphthalic anhydride
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Record name 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride

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